molecular formula C10H10ClF3O2S B2852793 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride CAS No. 2137722-22-4

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride

Cat. No.: B2852793
CAS No.: 2137722-22-4
M. Wt: 286.69
InChI Key: ZGCXUGAQGUMMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of trifluoromethyl and phenyl groups attached to a butane backbone with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is unique due to its combination of trifluoromethyl and sulfonyl chloride groups, which impart high reactivity and stability. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

4,4,4-trifluoro-3-phenylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O2S/c11-17(15,16)7-6-9(10(12,13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCXUGAQGUMMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.